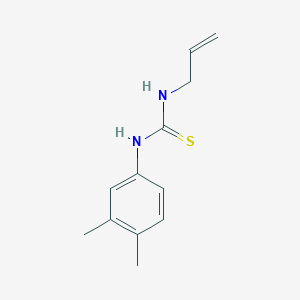
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyranocarboxylate derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood, but it is thought to involve interference with various cellular processes. It has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication or by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain bacterial and fungal species. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its ability to induce specific biological effects, such as apoptosis or inhibition of bacterial growth. However, the compound may also exhibit off-target effects or toxicity at higher concentrations, which can limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, research on the toxicity and safety of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is needed to fully evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate involves a multistep process that requires a number of reagents and careful control of reaction conditions. One common method involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The resulting compound can then be further modified to introduce the amino and carboxylate groups.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been investigated for a range of potential scientific applications, including as a potential therapeutic agent for various diseases. It has been found to exhibit cytotoxic effects against certain cancer cell lines, as well as antimicrobial activity against a range of bacterial and fungal species.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-3-5-14-16(18(23)24-4-2)15(11(9-21)17(22)25-14)10-6-7-12(19)13(20)8-10/h6-8,15H,3-5,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAWINRULKAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)
![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)



![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)

![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

